(2R,3R)-3-methyloxolane-2-carboxylic acid
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Overview
Description
(2R,3R)-3-methyloxolane-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry makes it a valuable molecule for research and industrial applications. The compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methyloxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For example, the use of chiral auxiliaries or chiral catalysts in the synthesis can lead to the desired enantiomer with high enantiomeric excess. Another method involves the resolution of racemic mixtures using chiral resolving agents, such as tartaric acid derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-methyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxolane ring can undergo substitution reactions where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane ketones or aldehydes, while reduction can produce oxolane alcohols .
Scientific Research Applications
(2R,3R)-3-methyloxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a resolving agent for racemic mixtures.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a precursor for various industrial products
Mechanism of Action
The mechanism by which (2R,3R)-3-methyloxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, altering their conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-dihydroxybutanedioic acid:
(2R,3R)-2,3-butanediol: This compound has a similar oxolane ring structure but lacks the carboxylic acid group
Uniqueness
(2R,3R)-3-methyloxolane-2-carboxylic acid is unique due to its specific combination of an oxolane ring and a carboxylic acid group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable for enantioselective synthesis and as a resolving agent .
Properties
Molecular Formula |
C6H10O3 |
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Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2R,3R)-3-methyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
IUCKHYBYONQBJH-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@H]1C(=O)O |
Canonical SMILES |
CC1CCOC1C(=O)O |
Origin of Product |
United States |
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